molecular formula C11H13N3OS B15223881 1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-

1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-

Cat. No.: B15223881
M. Wt: 235.31 g/mol
InChI Key: KLWRAVQNPBZFCO-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]- is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]- stands out due to its unique substitution pattern, which imparts specific biological activities and chemical reactivity. Its methylethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy .

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

5-(4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3OS/c1-7(2)15-9-5-3-8(4-6-9)10-13-14-11(12)16-10/h3-7H,1-2H3,(H2,12,14)

InChI Key

KLWRAVQNPBZFCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN=C(S2)N

Origin of Product

United States

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